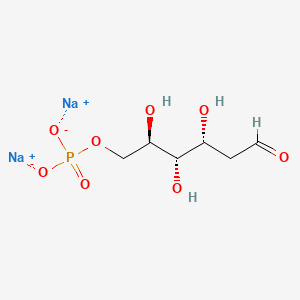

2-Deoxy-D-glucose 6-phosphate (disodium)

Description

Contextualization as a Key Glucose Analog Metabolite

2-Deoxy-D-glucose (2-DG) functions as a mimic of D-glucose, allowing it to be taken up by cells through glucose transporters. nih.govpnas.org Once inside the cell, it enters the glycolytic pathway where it is phosphorylated. The product of this reaction is 2-deoxy-D-glucose 6-phosphate. nih.gov

Unlike glucose-6-phosphate, which is isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphoglucose (B3042753) isomerase (PGI), 2-DG-6-P cannot be further metabolized in the glycolytic pathway because it lacks the crucial 2-hydroxyl group. nih.govpatsnap.com This leads to the intracellular accumulation of 2-DG-6-P. nih.govpnas.org This buildup has significant metabolic consequences, primarily the inhibition of key glycolytic enzymes. nih.govmdpi.com Research has shown that 2-DG-6-P acts as a competitive inhibitor of phosphoglucose isomerase and a noncompetitive, allosteric inhibitor of hexokinase. nih.govpnas.org This dual inhibition effectively disrupts glycolysis, limiting the cell's ability to produce ATP and other essential metabolic intermediates. patsnap.comnih.gov This mechanism is a cornerstone of 2-DG's application as a research tool to study the effects of glycolytic inhibition. pnas.org

Enzymatic Formation of 2-Deoxy-D-glucose 6-phosphate within Mammalian Cells

The formation of 2-DG-6-P in mammalian cells is catalyzed by the enzyme hexokinase. sigmaaldrich.comcaymanchem.com Hexokinases are a family of enzymes that phosphorylate hexoses (six-carbon sugars) by transferring a phosphate (B84403) group from ATP. wikipedia.org This is the first and often rate-limiting step in glucose metabolism. nih.gov

When 2-DG is introduced to cells, hexokinase recognizes it as a substrate and phosphorylates it at the 6-position, creating 2-DG-6-P. nih.gov This phosphorylation adds a charged phosphate group to the molecule, which prevents it from crossing the cell membrane and effectively traps it intracellularly. wikipedia.org This trapping mechanism is fundamental to the use of radiolabeled 2-DG analogs, such as ¹⁸F-FDG in Positron Emission Tomography (PET) scanning, where the accumulation of the tracer reflects glucose uptake.

Hexokinase II (HK-II) is a predominant isoform found in insulin-sensitive tissues and is frequently upregulated in tumors. nih.gov This enzyme plays a significant role in phosphorylating 2-DG. nih.gov The reaction is irreversible and is a critical point of regulation in glucose metabolism. wikipedia.org Interestingly, research using yeast hexokinase (yHK), which shares high similarity with human HK-II, has demonstrated a surprising selectivity for the β-anomer of 2-DG during phosphorylation. nih.gov This anomeric specificity highlights a nuanced aspect of the enzyme's catalytic activity. nih.gov

Enzymatic Interactions of 2-DG and 2-DG-6-P

| Enzyme | Interaction | Effect | Reference |

|---|---|---|---|

| Hexokinase (HK) | Phosphorylates 2-deoxy-D-glucose (2-DG) | Forms 2-deoxy-D-glucose 6-phosphate (2-DG-6-P), trapping it in the cell. | sigmaaldrich.comwikipedia.orgnih.gov |

| Hexokinase (HK) | Inhibited by 2-DG-6-P | Noncompetitive (allosteric) feedback inhibition, reducing further glucose/2-DG phosphorylation. | nih.govpnas.org |

| Phosphoglucose Isomerase (PGI) | Competitively inhibited by 2-DG-6-P | Blocks the conversion of glucose-6-phosphate to fructose-6-phosphate, halting glycolysis. | nih.govpnas.orgnih.gov |

| 2-deoxyglucose-6-phosphatase | Dephosphorylates 2-DG-6-P (in bacteria and yeast) | Converts toxic 2-DG-6-P back to non-toxic 2-DG. | caymanchem.comwikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11Na2O8P |

|---|---|

Molecular Weight |

288.10 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O8P.2Na/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13;;/h2,4-6,8-10H,1,3H2,(H2,11,12,13);;/q;2*+1/p-2/t4-,5-,6+;;/m1../s1 |

InChI Key |

OKITYZJBWJMLMD-SYDFPMGNSA-L |

Isomeric SMILES |

C(C=O)[C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |

Canonical SMILES |

C(C=O)C(C(C(COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Biochemical Mechanisms of 2 Deoxy D Glucose 6 Phosphate Action

Glycolytic Pathway Inhibition by 2-Deoxy-D-glucose 6-phosphate

The primary and most well-documented effect of 2-DG-6-P is its potent inhibition of glycolysis, the central pathway for glucose catabolism and energy production. This inhibition occurs at two key enzymatic steps, effectively creating a metabolic bottleneck.

Phosphoglucose (B3042753) Isomerase Inhibition by 2-Deoxy-D-glucose 6-phosphate

Downstream of hexokinase, 2-Deoxy-D-glucose 6-phosphate exerts a significant inhibitory effect on phosphoglucose isomerase (PGI), the enzyme that catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287). nih.govnih.govnih.gov Unlike its effect on hexokinase, the inhibition of PGI by 2-DG-6-P is competitive. nih.gov This means that 2-DG-6-P directly competes with the natural substrate, glucose-6-phosphate, for binding to the active site of the enzyme. wikipedia.org The structural similarity between 2-DG-6-P and glucose-6-phosphate allows it to occupy the active site, but the absence of the hydroxyl group at the C2 position prevents the necessary chemical rearrangement to form fructose-6-phosphate. nih.gov This blockage prevents the progression of intermediates through the glycolytic pathway. patsnap.com The competitive nature of this inhibition has been a key finding in understanding how 2-DG halts cellular growth. nih.gov

Metabolic Pathway Diversion and Interference

The accumulation of 2-Deoxy-D-glucose 6-phosphate not only grinds the glycolytic pathway to a halt but also causes significant ripples in interconnected metabolic networks. The buildup of this key intermediate forces the cell to reroute metabolic flux and interferes with other crucial cellular processes.

Impact on Pentose (B10789219) Phosphate (B84403) Pathway Flux

The inhibition of phosphoglucose isomerase by 2-Deoxy-D-glucose 6-phosphate leads to an accumulation of glucose-6-phosphate (G6P), the substrate for the pentose phosphate pathway (PPP). nih.gov The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing NADPH, a key reductant in anabolic processes and antioxidant defense, and the precursors for nucleotide biosynthesis. khanacademy.orgwikipedia.org Research suggests that the block in glycolysis at the PGI step can lead to an increased influx of G6P into the PPP. nih.gov This redirection of carbon flux from glycolysis into the PPP is a significant consequence of 2-DG-6-P action. nih.gov Studies have shown that this shift can activate pathways like mTOR, which is involved in cell growth and proliferation. nih.govresearchgate.net

Interference with Mannose Metabolism and N-Glycosylation

2-Deoxy-D-glucose is not only an analog of glucose but also of mannose, another essential sugar. nih.govresearchgate.net Consequently, its phosphorylated form, 2-Deoxy-D-glucose 6-phosphate, can interfere with mannose metabolism. nih.gov This interference has profound implications for N-linked glycosylation, a critical process for the proper folding, function, and localization of many proteins. aai.orgnih.gov The accumulation of 2-DG-6-P can disrupt the synthesis of glycoproteins. patsnap.com Research has demonstrated that 2-DG can inhibit the N-linked glycosylation of proteins in the endoplasmic reticulum, a process that can be alleviated by supplementing with D-mannose. aai.org This suggests that 2-DG-6-P interferes with the pathways that utilize mannose for the synthesis of the oligosaccharide chains that are attached to proteins. researchgate.net This disruption of glycosylation can lead to cellular stress and has been identified as a mechanism of action for 2-DG independent of its effects on glycolysis. nih.gov

Downstream Cellular Energetics Perturbation by 2-Deoxy-D-glucose 6-phosphate Accumulation

The multifaceted inhibition and interference caused by the accumulation of 2-Deoxy-D-glucose 6-phosphate culminate in a significant disruption of cellular energetics. By blocking glycolysis, the primary pathway for ATP production in many cells, 2-DG-6-P leads to a depletion of cellular ATP levels. nih.govnih.gov This energy starvation can trigger a cascade of downstream events, including the activation of stress responses and, ultimately, cell growth arrest or death. nih.govcaymanchem.com The trapping of phosphate in the form of 2-DG-6-P also contributes to this energy crisis. elsevierpure.com The cell expends an ATP molecule to phosphorylate 2-DG, but this investment yields no energetic return as the resulting 2-DG-6-P cannot be further metabolized to generate more ATP. This futile cycle drains the cell's energy reserves, compounding the effects of glycolytic inhibition.

Adenosine Triphosphate (ATP) Depletion and ATP/AMP Ratio Disruption

The formation of 2-Deoxy-D-glucose 6-phosphate (2-DG-6-P) within the cell is a critical event that initiates a cascade of metabolic disruptions, leading to a significant decrease in cellular energy levels. This process fundamentally hinges on the depletion of Adenosine Triphosphate (ATP), the primary energy currency of the cell, and the subsequent disruption of the crucial ATP to Adenosine Monophosphate (AMP) ratio.

The mechanism is initiated when the parent compound, 2-Deoxy-D-glucose (2-DG), is transported into the cell. Mimicking glucose, 2-DG is a substrate for the enzyme hexokinase, which catalyzes its phosphorylation at the 6th carbon position. patsnap.com This reaction consumes one molecule of ATP to produce 2-DG-6-P and Adenosine Diphosphate (ADP). nih.gov

Unlike glucose-6-phosphate, which would normally be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase (PGI) to proceed through the glycolytic pathway, 2-DG-6-P cannot be further metabolized. patsnap.comnih.govnih.gov The absence of the hydroxyl group at the C2 position of the glucose analog prevents the PGI enzyme from acting on it. nih.gov Consequently, 2-DG-6-P accumulates within the cell, effectively trapping the phosphate group and preventing the regeneration of ATP through the downstream, energy-yielding phases of glycolysis. patsnap.comnih.govnih.govfrontiersin.org

The intracellular accumulation of 2-DG-6-P has two major consequences for cellular energy balance:

Inhibition of Glycolysis: The buildup of 2-DG-6-P exerts inhibitory effects on key glycolytic enzymes. It competitively inhibits phosphoglucose isomerase, blocking the progression of glycolysis. nih.govnih.gov Furthermore, it acts as a feedback inhibitor of hexokinase, reducing the phosphorylation of both glucose and 2-DG, which further stifles the glycolytic flux. patsnap.comnih.govyoutube.com This halt in glycolysis starves the cell of pyruvate, the substrate for mitochondrial respiration, and prevents the generation of the small amount of ATP produced directly by glycolysis. spandidos-publications.com

Net ATP Consumption: The initial phosphorylation of 2-DG is an ATP-consuming process. Since the subsequent ATP-generating steps of glycolysis are blocked, the cell experiences a net loss of ATP. patsnap.comfrontiersin.org This leads to a rapid and significant depletion of the cell's energy reserves.

Research has demonstrated a direct correlation between the accumulation of 2-DG-6-P and the depletion of cellular ATP. Studies on cultured primary rat astrocytes showed a time- and concentration-dependent loss of cellular ATP upon exposure to 2-DG, which was directly proportional to the accumulation of 2-DG-6-P. nih.gov

Table 1: Effect of 2-DG Concentration on ATP Depletion and 2-DG-6-P Accumulation in Astrocytes (180 min exposure)

| 2-DG Concentration (mM) | Cellular ATP Content (% of Control) | Cellular 2-DG-6-P Content (nmol/mg protein) |

| 0.1 | ~70% | Not specified |

| 0.3 | Not specified | ~25 |

| 1.0 | ~50% | ~75 |

| 3.0 | Not specified | ~125 |

| 10.0 | ~40% | ~150 |

Data adapted from research findings on cultured primary rat astrocytes. nih.gov

The decline in ATP levels directly impacts the cellular ATP/AMP ratio. As ATP is hydrolyzed to ADP to fuel processes like the initial phosphorylation of 2-DG, and with ATP regeneration pathways inhibited, ADP is further converted to AMP, causing the ATP/AMP ratio to plummet. nih.gov This disruption is a critical stress signal. A low ATP/AMP ratio is a primary activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.govfrontiersin.orgresearchgate.net The activation of AMPK triggers a switch from anabolic (energy-consuming) pathways to catabolic (energy-producing) pathways in an attempt to restore cellular energy balance, though the persistent block on glycolysis by 2-DG-6-P complicates this recovery. nih.gov

Table 2: Research Findings on 2-DG-6-P and ATP Depletion

| Cell Type/Model | Key Finding | Reference |

| Human Erythrocytes | Incubation with high concentrations of 2-DG (100-160 mM) led to rapid and significant ATP depletion, with nearly 90% of ATP lost after 2.5 hours at 160 mM. | nih.gov |

| Cultured Astrocytes | 2-DG exposure caused a rapid initial decline in cellular ATP, which was proportional to the accumulation of 2-DG-6-P. A 30-minute exposure to 10 mM 2-DG lowered cellular ATP by 50%. | nih.gov |

| Breast Cancer Cells | 2-DG treatment leads to the accumulation of 2-DG-6-P, which cannot be metabolized, resulting in depleted cellular ATP and intermediates essential for cell survival. | frontiersin.org |

| Pancreatic Cancer Cells | The glycolytic inhibitor 2-DG causes energy starvation and affects cell viability. | researchgate.net |

| General Cancer Cell Models | The accumulation of 2-DG-6-P inhibits hexokinase and phosphoglucose isomerase, leading to ATP depletion and cell death. | nih.gov |

Cellular Responses and Signaling Pathways Modulated by 2 Deoxy D Glucose 6 Phosphate

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) by 2-Deoxy-D-glucose 6-phosphate

The accumulation of 2-Deoxy-D-glucose 6-phosphate (2-DG-6P) within the cell is a potent inducer of Endoplasmic Reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR). This response is primarily due to the interference of 2-DG with N-linked glycosylation, a critical process for the proper folding of many proteins within the ER.

The structural similarity of 2-DG to mannose allows it to be incorporated into dolichol-linked oligosaccharides, the precursors for N-linked glycosylation. However, the presence of 2-DG in these precursors leads to the formation of truncated or altered N-glycans, which prevents the proper folding of glycoproteins. This results in an accumulation of misfolded and unfolded proteins in the ER lumen, a condition known as ER stress.

To cope with this stress, the cell activates the UPR, a sophisticated signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main ER-resident transmembrane sensors:

PKR-like ER kinase (PERK): Upon ER stress, PERK is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein translation, thereby reducing the load of new proteins entering the already stressed ER.

Inositol-requiring enzyme 1 (IRE1): IRE1 is another key sensor that, when activated, exhibits both kinase and RNase activity. It initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

Activating transcription factor 6 (ATF6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor, upregulating the expression of ER chaperones.

A key indicator of ER stress and UPR activation is the increased expression of the glucose-regulated protein 78 (GRP78), also known as BiP. GRP78 is an ER-resident chaperone that plays a central role in protein folding and acts as a master regulator of the UPR by binding to the ER stress sensors and keeping them in an inactive state under normal conditions. When unfolded proteins accumulate, GRP78 preferentially binds to them, releasing the sensors and allowing their activation. Another important marker is the C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor that is induced during prolonged or severe ER stress.

Table 1: Key Markers and Components of 2-DG-6P-Induced ER Stress and UPR

| Marker/Component | Function | Role in 2-DG-6P Induced Stress |

| GRP78 (BiP) | ER chaperone, master regulator of UPR. | Upregulated as a general marker of ER stress. |

| CHOP | Pro-apoptotic transcription factor. | Increased expression indicates severe or prolonged ER stress. |

| PERK | ER stress sensor, phosphorylates eIF2α. | Activated to reduce global protein synthesis. |

| p-eIF2α | Phosphorylated initiation factor. | Attenuates protein translation to alleviate ER load. |

| IRE1 | ER stress sensor with kinase and RNase activity. | Activated to initiate XBP1 splicing and upregulate UPR genes. |

| ATF6 | ER stress sensor, transcription factor. | Activated to increase the production of ER chaperones. |

Studies have shown that treatment of various cancer cell lines with 2-DG leads to a significant increase in the levels of GRP78 and CHOP, confirming the induction of ER stress. This ER stress is a major contributor to the cellular effects of 2-DG-6P, including the activation of other signaling pathways and, ultimately, cell fate decisions.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The cellular stress induced by the accumulation of 2-Deoxy-D-glucose 6-phosphate (2-DG-6P) also leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways. These evolutionarily conserved signaling cascades play a crucial role in transducing extracellular and intracellular signals to elicit a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The primary MAPK pathways include the extracellular signal-regulated kinase (ERK), the c-Jun N-terminal kinase (JNK), and the p38 MAPK pathways.

While the precise mechanisms are still under investigation, the activation of MAPK pathways by 2-DG-6P is thought to be a consequence of the metabolic and cellular stress it induces, particularly ER stress and oxidative stress.

In the context of high glucose levels, which can mimic some of the stress conditions induced by 2-DG-6P, studies have shown activation of the p38 MAPK pathway. This activation can be mediated by protein kinase C (PKC) isoforms. It is plausible that the cellular perturbations caused by 2-DG-6P could trigger similar stress-responsive MAPK signaling.

Research has indicated that in certain contexts, such as in yeast, the accumulation of 2-DG-6P activates stress-signaling pathways that can converge with MAPK signaling. For instance, the Cell Wall Integrity (CWI) pathway in yeast, which is a MAPK-dependent pathway, is

Applications of 2 Deoxy D Glucose 6 Phosphate in Investigating Metabolic Processes

Assessment of Glucose Uptake and Metabolism Dynamics

The accumulation of 2-Deoxy-D-glucose 6-phosphate (2-DG-6P) within cells is a widely used method for assessing the rate of glucose uptake and the dynamics of glucose metabolism. medchemexpress.com Because 2-DG competes with glucose for the same cellular transporters, its uptake reflects the activity of these transporters. tandfonline.com Once inside the cell, 2-DG is phosphorylated by hexokinase to 2-DG-6P. researchgate.net This phosphorylated product is not a substrate for the next enzyme in glycolysis, phosphoglucose (B3042753) isomerase, leading to its intracellular trapping. pnas.orgnih.gov The rate of 2-DG-6P accumulation can, therefore, provide a quantitative measure of glucose transport and phosphorylation.

However, research has shown that the relationship between 2-DG-6P accumulation and the actual rate of glucose uptake can be complex and may not always be a direct one-to-one correlation. A study on isolated perfused rat hearts using ³¹P nuclear magnetic resonance spectroscopy to detect 2-DG-6P accumulation and [2-³H]glucose to measure glucose uptake revealed that the ratio between these two rates can vary depending on the physiological conditions. nih.gov For instance, under basal conditions, the rate of 2-DG-6P accumulation was found to be 38-60% of the [2-³H]glucose uptake rate. nih.gov In contrast, under insulin-stimulated conditions, the accumulation of 2-DG-6P was the same or even up to 71% higher than the rate of glucose uptake. nih.gov This variability is attributed, in part, to the hydrolysis of 2-DG-6P back to 2-DG, a process that is proportional to the intracellular concentration of 2-DG-6P. nih.gov These findings underscore the importance of considering the specific experimental conditions when using 2-DG-6P accumulation as a proxy for glucose uptake. nih.gov In some cellular systems, such as cultured human muscle cells, phosphorylation by hexokinase, rather than transport, can be the rate-limiting step in 2-deoxy-D-glucose uptake. nih.gov

| Condition | Ratio of 2DG6P Accumulation Rate to [2-³H]glucose Uptake Rate |

|---|---|

| Basal | 0.38 - 0.60 |

| Insulin-Stimulated | 1.00 - 1.71 |

Probing Metabolic Vulnerabilities in Specific Cellular Systems

2-Deoxy-D-glucose and its intracellular product, 2-Deoxy-D-glucose 6-phosphate, are instrumental in identifying and studying metabolic vulnerabilities, particularly in cancer cells. Many cancer cells exhibit a phenomenon known as the Warburg effect, where they rely heavily on glycolysis for energy production, even in the presence of oxygen. nih.gov The accumulation of 2-DG-6P inhibits key glycolytic enzymes like hexokinase and phosphoglucose isomerase, thereby disrupting the central energy-producing pathway in these cells. pnas.orgnih.gov This disruption of glucose metabolism can lead to a reduction in ATP levels and ultimately, cell death. nih.gov

The sensitivity of cancer cells to 2-DG varies across different cell lines, reflecting their unique metabolic dependencies. This differential sensitivity can be quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%. Research has shown a wide range of IC50 values for 2-DG in various cancer cell lines, highlighting the diverse metabolic landscapes of different tumors. For example, in a panel of acute lymphoblastic leukemia (ALL) cell lines, the IC50 for 2-DG after 48 hours of treatment ranged from 0.22 mM in the most sensitive Nalm-6 cells to 2.70 mM in CEM-C7-14 cells. nih.gov Similarly, studies on pancreatic and ovarian cancer cell lines have demonstrated IC50 values for 2-DG ranging from 1.45 mM to 13.34 mM. nih.gov In neuroblastoma cell lines, the IC50 for 2-DG was also found to vary, independent of the N-Myc amplification status. researchgate.net

| Cancer Cell Line | Type of Cancer | 2-DG IC50 (mM) at 48h |

|---|---|---|

| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 |

| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 |

| MIA PaCa-2 | Pancreatic Cancer | ~1.45 - 13.34 (range for multiple lines) |

| OVCAR-3 | Ovarian Cancer | ~1.45 - 13.34 (range for multiple lines) |

| Multiple Lines | Neuroblastoma | Variable |

Studies on Energy Restriction Mimicry

2-Deoxy-D-glucose is also utilized in research as an energy restriction mimetic agent (ERMA). nih.gov Energy restriction, or caloric restriction, is known to have numerous health benefits, and ERMAs are compounds that can mimic these effects without the need for a low-calorie diet. nih.govamazonaws.com The mechanism by which 2-DG acts as an ERMA is through its ability to inhibit glycolysis, thereby reducing the cell's main source of energy. nih.gov This energy deprivation triggers cellular signaling pathways that are typically activated during periods of low energy availability.

One of the key pathways activated by 2-DG is the AMP-activated protein kinase (AMPK) pathway. AMPK is a critical energy sensor in cells that is activated when the ratio of AMP to ATP increases, a sign of low energy status. Studies have shown that treatment with 2-DG leads to a significant increase in the phosphorylation and activation of AMPK. For instance, in endothelial cells, 2-DG treatment resulted in a 4-fold increase in AMPK activity after just 5 minutes, reaching a peak of 5.5-fold higher than basal activity after 10 minutes. nih.gov This activation of AMPK can, in turn, influence a variety of downstream processes, including the inhibition of anabolic pathways and the stimulation of catabolic pathways to restore energy balance. Furthermore, in MCF-7 human breast cancer cells, treatment with 2-DG not only reduced intracellular ATP levels but also increased the levels of phosphorylated AMPK and Sirt-1, another key regulator of cellular energy metabolism. nih.gov In neonatal rat cardiomyocytes, a 500 μM concentration of 2-DG led to a 17.9% reduction in ATP content, consistent with its role as a caloric restriction mimetic. nih.gov

| Cell Type | Parameter Measured | Effect of 2-DG Treatment |

|---|---|---|

| Endothelial Cells | AMPK Activity | 5.5-fold increase after 10 minutes |

| MCF-7 Breast Cancer Cells | Phosphorylated AMPK | Increased |

| MCF-7 Breast Cancer Cells | Intracellular ATP | Reduced |

| Neonatal Rat Cardiomyocytes | Intracellular ATP | 17.9% reduction |

Mechanistic Insights from Pre Clinical Models Utilizing 2 Deoxy D Glucose 6 Phosphate

Cancer Metabolism Disruption

Targeting Aerobic Glycolysis (Warburg Effect) in Malignancies

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon termed the Warburg effect, where glucose is fermented to lactate (B86563) even in the presence of oxygen. nih.govnih.gov This metabolic shift provides a therapeutic window to target cancer cells. The glucose analog 2-deoxy-D-glucose (2-DG) is taken up by cancer cells through glucose transporters. nih.gov Inside the cell, hexokinase phosphorylates 2-DG to form 2-Deoxy-D-glucose 6-phosphate (2-DG-6P). nih.govnih.govpatsnap.com

Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation. nih.govnih.govpatsnap.com This accumulation competitively inhibits both hexokinase and phosphoglucose isomerase, effectively halting the glycolytic pathway. nih.govnih.gov The disruption of glycolysis depletes the cancer cell of ATP and essential metabolic precursors required for rapid proliferation. nih.govpatsnap.com This energy deprivation can ultimately lead to cell death. nih.govnih.gov

Beyond its direct inhibition of glycolysis, the accumulation of 2-DG-6P has other downstream effects. It can interfere with N-linked glycosylation of proteins, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.govyoutube.com Furthermore, it can induce oxidative stress and inhibit the pentose (B10789219) phosphate (B84403) pathway, which is crucial for producing NADPH for antioxidant defense and nucleotide synthesis. nih.gov

Mechanistic Studies in Specific Cancer Cell Models (e.g., Glioblastoma, Acute Myeloid Leukemia, Endometrial Cancer)

The mechanistic effects of 2-DG-6P have been investigated in various cancer models, revealing cell-type-specific responses.

Glioblastoma (GBM): Glioblastoma, a highly aggressive brain tumor, shows a significant dependence on glycolysis. In preclinical GBM models, 2-DG treatment leads to the accumulation of 2-DG-6P, which not only inhibits glycolysis but also induces ER stress. nih.govnih.gov This is particularly relevant for glioblastoma stem cells (GSCs), a subpopulation of cells responsible for tumor recurrence and resistance to therapy. nih.govnih.gov Studies have shown that GSCs are robustly radioresistant, and this resistance is partly due to the activation of the UPR. nih.govnih.gov By inducing further ER stress, 2-DG can potentiate the effects of radiation, pushing the GSCs towards apoptosis. nih.govnih.gov The combination of 2-DG with radiotherapy has been shown to decrease the viability of GSCs in a dose-dependent manner. nih.gov

Acute Myeloid Leukemia (AML): In AML, the efficacy of 2-DG is linked to the mutational status of the leukemic cells. nih.gov Specifically, AML cells with mutations in receptor tyrosine kinases such as FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) or c-KIT are particularly sensitive to 2-DG. nih.gov The mechanism in these cells appears to be primarily driven by the inhibition of N-linked glycosylation rather than just glycolysis inhibition. nih.gov The accumulation of 2-DG-6P interferes with the proper glycosylation and cell-surface expression of these mutated kinases, leading to the abrogation of their downstream signaling pathways and ultimately inducing apoptosis. nih.gov This suggests that 2-DG could be a therapeutic option for AML subtypes that are resistant to tyrosine kinase inhibitors. nih.gov

Table 1: Mechanistic Effects of 2-Deoxy-D-glucose 6-phosphate in Specific Cancer Models

| Cancer Model | Key Mechanistic Findings | References |

|---|---|---|

| Glioblastoma | Potentiates radiation-induced unfolded protein response (UPR) in glioblastoma stem cells (GSCs), leading to increased apoptosis. Induces endoplasmic reticulum (ER) stress. | nih.gov, nih.gov |

| Acute Myeloid Leukemia | Inhibits N-linked glycosylation, affecting cell-surface expression and signaling of mutated receptor tyrosine kinases (FLT3-ITD, c-KIT). Induces apoptosis in cells with these mutations. | nih.gov |

| Endometrial Cancer | Accumulation of 2-DG-6P inhibits glycolysis. Leads to the formation of unique 2-DG-derived deoxy metabolites that may have additional biological effects. | jst.go.jp, nih.gov |

Metabolic Synergy with Other Compounds in Pre-clinical Settings

The therapeutic potential of targeting glycolysis with 2-DG can be enhanced when combined with other anticancer agents that target different metabolic pathways or cellular processes.

One of the most studied synergistic combinations is with metformin (B114582) , a drug that inhibits mitochondrial complex I of the electron transport chain. 2dg.orgaacrjournals.org Cancer cells can often adapt to glycolytic inhibition by increasing their reliance on oxidative phosphorylation (OXPHOS). aacrjournals.org By combining 2-DG (which blocks glycolysis) with metformin (which blocks OXPHOS), both major energy production pathways of the cancer cell are inhibited, leading to a significant bioenergetic crisis and enhanced cell death. 2dg.orgaacrjournals.org This combination has shown efficacy in a broad spectrum of preclinical cancer models, including breast cancer. aacrjournals.orgspandidos-publications.com

2-DG also exhibits synergistic effects with conventional chemotherapy and radiotherapy . By depleting the cell of ATP through glycolysis inhibition, 2-DG can impair the cellular processes required for DNA repair. nih.govnih.gov This makes cancer cells more susceptible to the DNA-damaging effects of radiation and certain chemotherapeutic agents. For instance, in glioblastoma models, combining 2-DG with radiation enhances the killing of cancer cells. nih.govnih.gov

Furthermore, 2-DG has been shown to enhance the oncolytic effects of certain viruses, such as Coxsackievirus B5 , in glioblastoma cells. mdpi.com The virus-induced oncolysis was augmented in cells with high metabolic activity when glycolysis was inhibited by 2-DG.

Table 2: Synergistic Effects of 2-Deoxy-D-glucose with Other Compounds

| Combination Agent | Cancer Model | Mechanistic Synergy | References |

|---|---|---|---|

| Metformin | Various, including breast cancer | Dual inhibition of glycolysis and oxidative phosphorylation, leading to severe energy depletion and apoptosis. | 2dg.org, aacrjournals.org, spandidos-publications.com |

| Radiotherapy | Glioblastoma | Inhibition of DNA damage repair mechanisms, increasing sensitivity to radiation-induced DNA damage. Potentiation of the unfolded protein response. | nih.gov, nih.gov, nih.gov, nih.gov |

| Carmustine (BCNU) | Glioblastoma | Increased inhibitory effects on tumor cells compared to BCNU alone, with enhanced oxidative stress. | researchgate.net |

| Coxsackievirus B5 | Glioblastoma | Augments the oncolytic effect of the virus in cells with high metabolic activity. | mdpi.com |

Neurological Models

Mechanistic Basis of Neuronal Excitability and Seizure Suppression

In the central nervous system, neuronal activity is a highly energy-demanding process, making it tightly coupled to cellular metabolism. The inhibition of glycolysis by 2-DG has been shown to have a profound impact on neuronal excitability and has been investigated as a potential anti-seizure and antiepileptic agent. nih.govnih.govjohnshopkins.edu

The primary mechanism by which 2-DG suppresses seizures is through the reduction of glycolytic flux following its conversion to 2-DG-6P. nih.govnih.gov This leads to a decrease in ATP production. The reduced availability of ATP can affect the function of ion pumps, such as the Na+/K+-ATPase, which are crucial for maintaining the electrochemical gradients necessary for neuronal firing. nih.gov

Furthermore, the inhibition of glycolysis can lead to the opening of ATP-sensitive potassium (KATP) channels. The opening of these channels causes hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential, thereby reducing neuronal excitability. nih.gov

Preclinical studies in various seizure models have demonstrated the efficacy of 2-DG. It has been shown to decrease the frequency of interictal bursts in hippocampal slices and retard the progression of kindled seizures in rats. johnshopkins.eduresearchgate.net The preferential uptake of 2-DG by metabolically active cells, such as those involved in a seizure focus, makes it an attractive candidate for targeted seizure suppression. nih.gov

Immunometabolism Studies

The metabolic state of immune cells is intricately linked to their function. The inhibition of glycolysis by 2-DG and the subsequent accumulation of 2-DG-6P can modulate the activity of various immune cell populations.

Studies on macrophages have shown that glycolysis is necessary for the polarization of pro-inflammatory M1 macrophages. nih.gov Conversely, some research indicates that M2 macrophage polarization, which is generally considered anti-inflammatory, also requires glycolysis and can be blocked by 2-DG. frontiersin.org For instance, 2-DG treatment has been found to decrease anti-inflammatory M2 macrophage polarization in models of tumor and allergic airway inflammation by activating the AMPK pathway and inhibiting Hif-1α. frontiersin.org Other studies suggest that 2-DG can promote the polarization of macrophages towards an M1 phenotype when combined with radiation, which could have implications for tumor therapy. nih.gov

In the context of T-cells , glycolysis is crucial for their activation, proliferation, and effector functions. biorxiv.orgnasa.gov Treatment of T-cells with 2-DG has been shown to suppress TCR-mediated activation and proliferation, particularly in naive CD4+ T-cells. biorxiv.org However, the effects can be complex and subset-dependent. For example, while suppressing early activation, long-term culture with 2-DG can increase the frequency of IL-17-producing T-cells (Th17) from memory and regulatory T-cell subsets. biorxiv.org

These findings highlight the potential of using 2-DG to modulate immune responses in various disease contexts, from cancer to inflammatory disorders.

Modulation of T Cell Activation and Cytokine Production

The metabolic state of T cells is intrinsically linked to their function. The inhibition of glycolysis through the accumulation of 2-DG-6P has been shown to significantly modulate T cell activation and the production of signaling molecules known as cytokines.

Upon activation, T cells typically upregulate glycolysis to meet the bioenergetic and biosynthetic demands of proliferation and effector function. mdpi.com The introduction of 2-DG, leading to the intracellular buildup of 2-DG-6P, suppresses early human T cell activation. biorxiv.org This is evidenced by a reduction in the expression of activation markers like Programmed Cell Death Protein 1 (PD-1) and Lymphocyte-activation gene 3 (LAG3). biorxiv.org

The impact on cytokine production is nuanced and appears to be dependent on the specific cytokine and the T cell subset.

Interferon-gamma (IFN-γ): The production of IFN-γ, a critical cytokine for anti-tumor and anti-viral immunity, is particularly sensitive to glycolytic inhibition. mdpi.com Multiple studies have demonstrated that treating T cells with 2-DG at the time of activation leads to a significant, dose-dependent decrease in IFN-γ secretion. nih.govresearchgate.netnih.gov This effect is attributed to the crucial role of glycolysis in enabling IFN-γ translation. mdpi.com Gene array analysis of CD8+ effector T cells has confirmed that the expression of the IFN-γ gene is among those inhibited by 2-DG. nih.gov

Tumor Necrosis Factor (TNF) and Interleukin-2 (IL-2): The secretion of TNF is also significantly reduced in activated T cells cultured with 2-DG. biorxiv.org In contrast, the production of IL-2, a key cytokine for T cell proliferation, appears to be largely unaffected by the inhibition of glycolysis with 2-DG. biorxiv.orgnih.gov

Other Cytokines: In murine models, the administration of 2-DG has been associated with increased blood concentrations of pro-inflammatory cytokines such as TNF-alpha, Interleukin-1beta (IL-1beta), and Interleukin-6 (IL-6). nasa.gov However, in long-term human T cell cultures, 2-DG has been observed to profoundly increase the frequency of IL-17 production from specific memory T cell subsets. biorxiv.org Furthermore, gene expression analysis revealed that 2-DG inhibits the expression of genes for other key cytokines, including Granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-3, IL-9, and IL-10 in CD8+ effector T cells. nih.gov

The effects of 2-DG can also differ between T cell populations. For instance, 2-DG-treated naive T cells exhibit a more pronounced reduction in proliferative capacity and glycolytic function compared to memory T cells. biorxiv.org In CD8+ T cells, inhibiting glycolysis with 2-DG was found to increase the expression of genes that control the ability of T cells to home to secondary lymphoid structures, a characteristic of memory T cells. nih.gov

Table 1: Effects of 2-Deoxy-D-glucose on T Cell Cytokine Production and Function

| Cytokine/Function | Observed Effect | Cell Type/Model | Source |

|---|---|---|---|

| IFN-γ Secretion | Decreased | Human T Cells, Murine Splenocytes | nih.govbiorxiv.orgnih.govnasa.gov |

| TNF Secretion | Decreased | Human T Cells | biorxiv.org |

| IL-2 Secretion | No significant difference | Human T Cells | biorxiv.orgnih.gov |

| IL-17 Production | Increased (long-term culture) | Human Memory T Cells | biorxiv.org |

| GM-CSF, IL-3, IL-9, IL-10 Expression | Inhibited | CD8+ Effector T Cells | nih.gov |

| Early T Cell Activation | Suppressed | Human T Cells | biorxiv.org |

Microbial and Stress Response Models

Insights from Saccharomyces cerevisiae Models

The yeast Saccharomyces cerevisiae has served as a powerful model organism to dissect the cellular responses to 2-DG. In yeast, 2-DG is transported into the cell by hexose (B10828440) transporters and phosphorylated by hexokinase to form 2-DG-6P. nih.govresearchgate.net The absence of a hydroxyl group at the C-2 position prevents its further metabolism by phosphoglucose isomerase, leading to its intracellular accumulation. patsnap.comnih.gov

This accumulation of 2-DG-6P is toxic to yeast cells through several mechanisms:

Inhibition of Glycolysis: 2-DG-6P competitively inhibits phosphoglucose isomerase and provides feedback inhibition on hexokinase, disrupting glycolysis and leading to a rapid depletion of ATP. nih.govnih.govbiorxiv.org

Interference with Biosynthesis: The compound inhibits the synthesis of cell wall polysaccharides and glycoproteins, rendering the cells osmotically fragile. nih.gov

Induction of a Starvation Response: A novel mechanism of 2-DG toxicity involves the induction of a glucose starvation-like response even in glucose-rich conditions. nih.gov The accumulation of 2-DG-6P leads to the transient inactivation of the yeast 5'-AMP activated protein kinase (AMPK), known as Snf1. nih.govbiorxiv.orgnih.gov This inactivation promotes the endocytosis and subsequent degradation of high-capacity glucose transporters (Hxt1 and Hxt3). nih.gov This process is mediated by the α-arrestin Rod1, which is activated following 2-DG-6P accumulation. nih.govnih.gov The removal of glucose transporters from the cell surface exacerbates the glucose starvation state, potentiating the drug's toxicity. nih.govbiorxiv.org

Yeast cells have also evolved resistance mechanisms. Resistance is often associated with mutations that cause increased activity of the Snf1 kinase. researchgate.netnih.govbiorxiv.org Furthermore, yeast possesses phosphatases, encoded by the DOG1 and DOG2 genes, which can dephosphorylate 2-DG-6P back to 2-DG, effectively detoxifying the cell. nih.govbiorxiv.orgasm.orgnih.gov Overexpression of these genes has been shown to improve tolerance to osmotic and ionic stress. asm.orgnih.gov

Table 2: Mechanistic Insights from Saccharomyces cerevisiae Models

| Process | Effect of 2-DG-6P Accumulation | Key Molecules Involved | Source |

|---|---|---|---|

| Glycolysis | Inhibition | Hexokinase, Phosphoglucose Isomerase | nih.govnih.gov |

| Cell Wall Synthesis | Inhibition of polysaccharide and glycoprotein (B1211001) synthesis | - | nih.gov |

| Glucose Transport | Stimulates endocytosis and degradation of transporters | Hxt1, Hxt3, Rod1, Snf1/AMPK | nih.govnih.govbiorxiv.org |

| Detoxification | Dephosphorylation of 2-DG-6P to 2-DG | Dog1, Dog2 phosphatases | nih.govbiorxiv.orgasm.orgnih.gov |

Antimalarial Mechanisms in Plasmodium falciparum

The human malaria parasite, Plasmodium falciparum, is highly vulnerable to disruptions in glucose metabolism during its intraerythrocytic stage. It relies almost exclusively on glycolysis for the generation of ATP and has no significant energy stores, necessitating a constant supply of glucose from the host red blood cell. nih.gov

The glucose analog 2-DG has been shown to inhibit the in vitro growth of P. falciparum. nih.gov The primary antimalarial mechanism is understood to be the inhibition of glycolysis. patsnap.comnih.gov Similar to the processes in other cells, 2-DG is transported into the parasite-infected red blood cell and phosphorylated by hexokinase to 2-DG-6P. This accumulated 2-DG-6P cannot be further metabolized and acts as an inhibitor of the glycolytic pathway, starving the parasite of essential energy. patsnap.comnih.gov These findings validate the early steps of glycolysis as a viable target for antimalarial drugs. nih.gov The parasite's reliance on the pentose phosphate pathway (PPP) for redox balance, which branches from glycolysis at the level of glucose-6-phosphate, further highlights its sensitivity to inhibitors of upstream glucose metabolism. nih.gov

**Table 3: Antimalarial Mechanism in *Plasmodium falciparum***

| Metabolic Pathway | Effect of 2-DG-6P Accumulation | Consequence for Parasite | Source |

|---|---|---|---|

| Glycolysis | Inhibition via blockage of phosphoglucose isomerase and hexokinase | ATP depletion, growth inhibition | patsnap.comnih.gov |

Advanced Analytical Methodologies for 2 Deoxy D Glucose 6 Phosphate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Detection

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for studying metabolic processes within intact cells and tissues. colostate.edu Its ability to provide information on the chemical environment and concentration of specific metabolites makes it particularly suitable for the in situ detection of 2-DG6P.

31P NMR for 2-Deoxy-D-glucose 6-phosphate Quantification

Phosphorus-31 (³¹P) NMR spectroscopy is a primary tool for the direct, non-invasive quantification of phosphorylated metabolites, including 2-DG6P, in living systems. nih.govnih.gov This technique leverages the fact that the phosphorus nucleus has a spin of 1/2 and a high natural abundance, leading to strong NMR signals for phosphorus-containing compounds. mdpi.com The chemical shift of the phosphorus nucleus in 2-DG6P is distinct from other endogenous phosphate-containing molecules like ATP and inorganic phosphate (B84403), allowing for its specific detection and quantification. colostate.eduresearchgate.net

Research has demonstrated the utility of ³¹P NMR in monitoring the accumulation of 2-DG6P as a measure of glucose uptake rates. For instance, studies on perfused hearts have used ³¹P NMR to track the increase in the 2-DG6P signal over time following the administration of 2-DG. nih.govresearchgate.net However, it is crucial to note that the relationship between the rate of 2-DG6P accumulation and the actual glucose uptake rate can be complex and may not always be directly proportional under all physiological conditions. nih.gov Factors such as the intracellular concentration of 2-DG6P and the activity of phosphatases that can hydrolyze 2-DG6P back to 2-DG can influence the net accumulation rate. nih.govwikipedia.org

Table 1: Key Findings from ³¹P NMR Studies on 2-Deoxy-D-glucose 6-phosphate

| Research Focus | Key Findings | Reference |

| Glucose Uptake in Perfused Hearts | The rate of 2-DG6P accumulation measured by ³¹P NMR does not always accurately reflect the rate of glucose uptake under varying conditions. | nih.gov |

| In Vivo Brain Metabolism | In vivo ³¹P NMR can detect changes in 2-DG6P concentration, reflecting the rate of glucose assimilation in the brain. | nih.gov |

| Cytosolic pH Measurement | The chemical shift of the 2-DG6P signal in ³¹P NMR spectra can be used as an independent method to measure intracellular pH. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods for Quantification

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a highly sensitive and specific technique for the quantification of metabolites, including 2-DG6P, in complex biological samples. chemrxiv.orgchemrxiv.org This method offers advantages in terms of its low detection limits and the ability to differentiate between structurally similar molecules.

The analysis of highly polar compounds like sugar phosphates by reversed-phase LC-MS can be challenging due to their poor retention on conventional C18 columns. chemrxiv.org To overcome this, various strategies have been developed. One approach involves chemical derivatization to make the analytes more hydrophobic. For example, a two-step derivatization process involving oximation followed by propionylation has been shown to improve the retention and separation of sugar phosphates on reversed-phase columns. nih.gov Another strategy utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar compounds. shodexhplc.com

LC-MS methods for 2-DG6P quantification are typically performed in negative ion mode, as the phosphate group is readily deprotonated. chemrxiv.org High-resolution mass spectrometers, such as Orbitrap-MS, provide excellent mass accuracy, further enhancing the specificity of detection. chemrxiv.orgchemrxiv.org These methods have achieved low limits of detection, reaching the femtomole range, enabling the quantification of trace amounts of 2-DG6P in biological matrices. chemrxiv.orgchemrxiv.org

Table 2: Performance of LC-MS Based Methods for Sugar Phosphate Analysis

| Method | Key Features | Limit of Detection (LOD) | Reference |

| C18-based LC-Q-Exactive-Orbitrap-MS | Quantifies 2-fluoro-2-deoxyglucose-6-phosphate by measuring its deprotonation in negative mode. | 48.8 fmol | chemrxiv.orgchemrxiv.org |

| UHPLC-ESI-QqQ-MS with Derivatization | Two-step derivatization (oximation and propionylation) improves retention and separation of sugar phosphates. | Low to high femtomoles for various sugar phosphates. | nih.gov |

Enzymatic Assays for 2-Deoxy-D-glucose 6-phosphate Detection

Enzymatic assays offer a specific and often more accessible alternative to chromatographic and spectroscopic methods for the detection of 2-DG6P. nih.gov These assays are based on the specific enzymatic conversion of the target molecule, leading to a measurable product.

One common enzymatic method for 2-DG6P relies on the enzyme glucose-6-phosphate dehydrogenase (G6PDH). nih.gov While G6PDH primarily acts on glucose-6-phosphate, it can also oxidize 2-DG6P, albeit at a much slower rate. nih.gov By carefully controlling the reaction conditions and enzyme concentrations, and by removing endogenous glucose, this method can be adapted to specifically measure 2-DG6P. nih.gov The reaction is typically coupled to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically or fluorometrically.

More sensitive fluorimetric assays have been developed that amplify the signal from the NADPH produced. nih.gov These assays utilize a diaphorase-cycling system to produce a highly fluorescent molecule, resorufin, from the weakly fluorescent dye resazurin. nih.gov This amplification allows for a significantly lower limit of detection, making it possible to quantify small amounts of 2-DG6P in cell extracts. nih.gov

Table 3: Comparison of Enzymatic Assays for Glucose-6-Phosphate and its Analogs

| Assay Type | Principle | Detection Limit | Reference |

| Spectrophotometric G6PDH-based assay | Oxidation of the substrate by G6PDH with concomitant reduction of NADP⁺ to NADPH, measured by absorbance. | ~3.0 μM | nih.gov |

| Fluorimetric G6PDH-based assay with amplification | G6PDH reaction coupled to a diaphorase-resazurin system to produce the highly fluorescent resorufin. | 10 pmol | nih.gov |

Utilization of Radiolabeled 2-Deoxy-D-glucose Tracers for Phosphorylated Metabolite Accumulation

The use of radiolabeled 2-DG, particularly with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is a classic and highly sensitive method for tracing glucose uptake and measuring the accumulation of its phosphorylated metabolite, 2-DG6P. nih.govchemrxiv.org This technique remains a gold standard in many metabolic studies.

The principle involves introducing radiolabeled 2-DG to cells or tissues. Once inside, it is phosphorylated to radiolabeled 2-DG6P and becomes trapped. After a defined period, the cells or tissues are lysed, and the radiolabeled compounds are separated and quantified using techniques like scintillation counting. chemrxiv.org This allows for a direct measurement of the amount of 2-DG that has been taken up and phosphorylated.

A prominent clinical application of this principle is Positron Emission Tomography (PET) imaging using the radiotracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). nih.govnih.gov [¹⁸F]FDG is a glucose analog that is taken up by cells and phosphorylated by hexokinase. The attached fluorine-18 (B77423) isotope is a positron emitter, allowing for the non-invasive imaging of glucose uptake in vivo. nih.gov The accumulation of [¹⁸F]FDG-6-phosphate in tissues with high glucose metabolism, such as tumors, can be visualized and quantified, providing valuable diagnostic and research information. nih.govnih.gov

Mechanisms of Cellular Resistance to 2 Deoxy D Glucose 6 Phosphate Effects

Role of 2-Deoxy-D-glucose 6-phosphate Phosphatases (DOG1, DOG2, HDHD1)

A primary mechanism of resistance to 2-DG involves the enzymatic detoxification of its phosphorylated form, 2-DG-6P. This is carried out by a family of enzymes known as haloacid dehalogenase (HAD)-like phosphatases. researchgate.net In yeast models, two such phosphatases, Dog1 and Dog2, have been identified to dephosphorylate 2-DG-6P back to 2-DG, which can then be exported from the cell, thus preventing the toxic accumulation of the metabolite. nih.govbiorxiv.org

Studies have shown that exposure to 2-DG induces the expression of both Dog1 and Dog2, with Dog2 being the more abundant and inducible isoform. researchgate.netbiorxiv.org Overexpression of these phosphatases is a common strategy for cells to acquire resistance to 2-DG. researchgate.netbiorxiv.org

This resistance mechanism is conserved in humans. The human orthologue of yeast Dog2 is HDHD1 (Haloacid Dehalogenase-Like Hydrolase Domain Containing 1), which has been shown to possess 2-DG-6P phosphatase activity in vitro. biorxiv.orgbiorxiv.org Overexpression of HDHD1 in human HeLa cells has been demonstrated to confer resistance to 2-DG, highlighting the clinical relevance of this detoxification pathway in potential cancer therapies involving 2-DG. researchgate.netbiorxiv.org

| Phosphatase | Organism/Cell Line | Function in 2-DG-6P Resistance | Key Findings |

| DOG1 | Saccharomyces cerevisiae (Yeast) | Dephosphorylates 2-DG-6P to 2-DG. nih.govbiorxiv.org | Induced upon exposure to 2-DG and participates in its detoxification. researchgate.netbiorxiv.org |

| DOG2 | Saccharomyces cerevisiae (Yeast) | Primary 2-DG-6P phosphatase. biorxiv.org | Expression is induced by 2-DG, and its overexpression is a common resistance strategy. researchgate.netbiorxiv.orgbiorxiv.org |

| HDHD1 | Human (HeLa cells) | Human orthologue of Dog2 with 2-DG-6P phosphatase activity. biorxiv.orgbiorxiv.org | Overexpression confers resistance to 2-DG in human cells. researchgate.netbiorxiv.org |

Interplay with Cellular Signaling Pathways in Resistance Phenotypes

The expression and activity of 2-DG-6P phosphatases are regulated by a complex network of cellular signaling pathways, which are often activated in response to the stress induced by 2-DG itself. The accumulation of 2-DG-6P can trigger several stress-responsive pathways that, in turn, promote resistance.

Research in yeast has revealed that 2-DG induces the upregulation of Dog2 through multiple signaling pathways:

MAPK (Mitogen-Activated Protein Kinase) Pathways : The Hog1/p38-based stress-responsive pathway and the Slt2-based Cell Wall Integrity (CWI) pathway are activated by 2-DG and contribute to the induction of Dog2 expression. biorxiv.orgbiorxiv.org Loss of the CWI pathway leads to hypersensitivity to 2-DG. biorxiv.orgbiorxiv.org

Unfolded Protein Response (UPR) : 2-DG can induce endoplasmic reticulum (ER) stress, which activates the UPR. biorxiv.orgbiorxiv.org The UPR, in turn, upregulates Dog2 expression to mitigate the toxic effects. biorxiv.orgbiorxiv.org Consequently, cells with a compromised UPR pathway show increased sensitivity to 2-DG. biorxiv.orgbiorxiv.org

| Signaling Pathway | Effect on 2-DG-6P Resistance | Mechanism |

| MAPK (Hog1/p38 and Slt2) | Promotes resistance | Upregulates the expression of the phosphatase Dog2 in response to 2-DG-induced stress. researchgate.netbiorxiv.orgbiorxiv.org |

| Unfolded Protein Response (UPR) | Promotes resistance | Activated by 2-DG-induced ER stress, leading to increased Dog2 expression. researchgate.netbiorxiv.orgbiorxiv.org |

| Snf1/AMPK | Complex role; impairment can lead to resistance | Represses DOG2 transcription in the presence of glucose. biorxiv.orgbiorxiv.org Some findings suggest transient inactivation by 2-DG. nih.govbiorxiv.org |

Adaptive Metabolic Reprogramming in Response to 2-Deoxy-D-glucose 6-phosphate Accumulation

Beyond direct detoxification and signaling alterations, cells can adapt their metabolic networks to survive the inhibitory effects of 2-DG-6P. Since 2-DG-6P primarily targets glycolysis, cells may reroute metabolic flux through alternative pathways to maintain energy production and redox balance.

One significant adaptive strategy is the increased utilization of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) . nih.gov The PPP branches from glycolysis at the level of glucose-6-phosphate and is a major source of NADPH, which is crucial for antioxidant defense, and produces precursors for nucleotide biosynthesis. nih.govresearchgate.net By shunting glucose-6-phosphate into the PPP, cells can bypass the glycolytic block imposed by 2-DG-6P's inhibition of phosphoglucose (B3042753) isomerase. nih.gov This metabolic shift can increase cellular tolerance to 2-DG. nih.gov

In some contexts of cellular stress, a broader metabolic reprogramming towards a glycolysis-dominant state, akin to the Warburg effect in cancer cells, can occur. frontiersin.org This involves the upregulation of rate-limiting glycolytic enzymes. frontiersin.org While seemingly counterintuitive in the face of a glycolytic inhibitor, this adaptation might reflect a complex response to maintain ATP production under stress. Furthermore, resistance can be associated with changes in glucose transporter dynamics. For instance, stabilizing glucose transporters at the plasma membrane can enhance glucose uptake to potentially outcompete 2-DG and facilitate the export of detoxified 2-DG from the cell. nih.govbiorxiv.org

This metabolic flexibility allows cells to cope with the accumulation of 2-DG-6P and the resulting energy and oxidative stress, ultimately contributing to a resistant phenotype.

Emerging Research Avenues and Unresolved Questions Regarding 2 Deoxy D Glucose 6 Phosphate

Comprehensive Mapping of 2-Deoxy-D-glucose 6-phosphate Induced Metabolic Network Perturbations

The accumulation of 2-DG-6P within cells triggers a cascade of metabolic perturbations that extend beyond the simple inhibition of glycolysis. pnas.orgnih.gov It competitively inhibits phosphoglucose (B3042753) isomerase and non-competitively inhibits hexokinase, leading to a significant disruption of carbohydrate metabolism. pnas.orgpatsnap.com However, a complete and quantitative understanding of how these initial inhibitions ripple through the entire metabolic network is still an active area of research.

Metabolomic studies in various cell types have begun to shed light on these widespread effects. For example, in leukemia cells, 2-DG treatment not only decreased metabolites in the glycolytic pathway and the tricarboxylic acid (TCA) cycle but also led to an increase in pentose (B10789219) phosphate (B84403) pathway (PPP) metabolites. nih.gov This suggests a rerouting of metabolic flux in response to glycolytic blockade. The observed increase in NADPH and reduced glutathione (B108866) in these cells points to an adaptive response to the oxidative stress induced by 2-DG. nih.gov

In yeast, 2-DG treatment has been shown to cause quantitative changes in metabolites of both glycolysis and the pentose phosphate pathway. pnas.org Interestingly, the concentration of glucose-6-phosphate (indistinguishable from fructose-6-phosphate (B1210287) in the study's methodology) decreased, consistent with the inhibition of hexokinase. pnas.org Furthermore, the accumulation of 2-DG-6P has been linked to a rapid decline in cellular ATP levels in isolated fat cells and primary rat astrocytes. nih.govnih.gov

A key unresolved question is the extent to which these metabolic perturbations are cell-type specific and how they contribute to the differential sensitivity of various cancers and other diseases to 2-DG treatment. A comprehensive, systems-level mapping of these metabolic network perturbations is crucial for optimizing the therapeutic applications of 2-DG.

Table 2: Observed Metabolic Perturbations Induced by 2-Deoxy-D-glucose 6-phosphate Accumulation

| Metabolic Pathway | Affected Metabolite(s) | Cell Type/Organism | Observed Effect |

| Glycolysis | Glycolytic intermediates | Leukemia cells (NB4) | Significantly decreased. nih.gov |

| Tricarboxylic Acid (TCA) Cycle | TCA cycle intermediates | Leukemia cells (NB4) | Significantly decreased. nih.gov |

| Pentose Phosphate Pathway (PPP) | PPP intermediates, NADPH | Leukemia cells (NB4) | Increased levels. nih.gov |

| Glutathione Metabolism | Reduced glutathione | Leukemia cells (NB4) | Increased levels. nih.gov |

| Glycolysis/PPP | Glucose-6-phosphate/Fructose-6-phosphate | Saccharomyces cerevisiae | Decreased concentration. pnas.org |

| Glycolysis | Dihydroxyacetone phosphate (DHAP) | Saccharomyces cerevisiae | Decreased concentration. pnas.org |

| Energy Metabolism | ATP | Isolated rat adipocytes, Primary rat astrocytes | Marked decline in intracellular levels. nih.govnih.gov |

Development of Advanced Methodologies for Spatiotemporal Tracking of 2-Deoxy-D-glucose 6-phosphate Metabolism

Visualizing and quantifying the uptake and metabolism of 2-DG, and consequently the accumulation of 2-DG-6P, in real-time and with high spatial resolution within living systems remains a significant technical challenge. Such capabilities are essential for understanding the pharmacokinetics and pharmacodynamics of 2-DG and for developing more effective diagnostic and therapeutic strategies.

Current methods often rely on radioactively labeled 2-DG (e.g., with tritium (B154650) or carbon-14) followed by autoradiography, which is an endpoint measurement and not suitable for dynamic in vivo studies. wikipedia.org The use of fluorodeoxyglucose in positron emission tomography (PET) provides valuable information on glucose uptake in clinical settings but has limitations in terms of resolution and the ability to distinguish between 2-DG and its phosphorylated form. wikipedia.org

Emerging imaging technologies hold promise for overcoming these limitations. For instance, chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) has been shown to indirectly detect both 2-DG and 2-DG-6P without the need for isotopic labeling. nih.govnih.gov This technique has the potential to create metabolic maps of brain activity related to glucose uptake and metabolism. nih.gov Another innovative approach involves vibrational imaging coupled with stimulated Raman scattering microscopy, which has been used to simultaneously map glucose uptake and incorporation in living cells with subcellular resolution. rsc.org Adapting such techniques for the specific and sensitive detection of 2-DG-6P could provide unprecedented insights into its spatiotemporal dynamics.

Furthermore, 31P nuclear magnetic resonance (NMR) spectroscopy has been utilized to monitor the formation of 2-DG-6P in real-time in both yeast and perfused heart tissue. medchemexpress.comnih.gov While powerful, the application of high-resolution NMR to in vivo systems, especially in a spatially resolved manner, remains a complex endeavor. The development and refinement of these and other novel imaging modalities will be crucial for advancing our understanding of 2-DG-6P metabolism in both health and disease.

Table 3: Methodologies for Tracking 2-Deoxy-D-glucose and its Metabolism

| Methodology | Principle | Key Advantage(s) | Key Limitation(s) |

| Autoradiography with radiolabeled 2-DG | Detection of radioactivity from [3H]- or [14C]-2-DG. wikipedia.org | High sensitivity. | Endpoint measurement, not for live imaging. |

| Positron Emission Tomography (PET) with FDG | Detection of gamma rays from positron-emitting isotope. wikipedia.org | Clinically established for imaging glucose uptake. | Limited resolution, does not distinguish 2-DG from 2-DG-6P. |

| Chemical Exchange Saturation Transfer (CEST) MRI | Indirect detection of 2-DG and 2-DG-6P via signal amplification. nih.govnih.gov | No need for isotopic labels, potential for in vivo metabolic mapping. nih.gov | Indirect detection, may have lower specificity. |

| Stimulated Raman Scattering (SRS) Microscopy | Vibrational imaging of specific molecules. rsc.org | High spatial resolution, potential for simultaneous multi-species imaging. | Requires specific labeling, adaptation for 2-DG-6P needed. |

| 31P Nuclear Magnetic Resonance (NMR) Spectroscopy | Direct detection of phosphorus-containing compounds like 2-DG-6P. medchemexpress.comnih.gov | Direct and quantitative measurement. | Lower sensitivity, challenging for in vivo spatial mapping. |

Q & A

Basic Research Questions

Q. How does 2-Deoxy-D-glucose 6-phosphate (2DG6P) inhibit glycolysis in mammalian cells?

- Methodological Answer : 2DG6P is synthesized intracellularly via hexokinase-mediated phosphorylation of 2-deoxy-D-glucose (2-DG). Unlike glucose 6-phosphate, 2DG6P is a poor substrate for glucose-6-phosphatase, leading to cytosolic accumulation. This inhibits hexokinase II through feedback inhibition, reducing ATP production and glycolytic flux . Researchers can validate this mechanism by measuring intracellular ATP levels (e.g., luciferase assays) and glycolytic intermediates (e.g., LC-MS/MS) in 2DG-treated cells.

Q. What is the role of 2DG6P in the 2-deoxyglucose (2DG) method for measuring cerebral glucose utilization?

- Methodological Answer : In the 2DG method, 2DG is phosphorylated to 2DG6P, which is trapped in tissues due to slow dephosphorylation. Autoradiography or liquid scintillation counting quantifies trapped 2DG6P, reflecting glucose uptake. Key steps include intravenous administration of [¹⁴C]2DG, timed tissue sampling, and normalization to plasma glucose/2DG levels. The operational equation accounts for hexokinase kinetics and dephosphorylation rates (k₄*) .

Advanced Research Questions

Q. How can researchers design experiments to study the allosteric inhibition of glycogen phosphorylase b by 2DG6P?

- Methodological Answer :

- Kinetic Assays : Measure competitive inhibition using AMP and glucose 1-phosphate as substrates. Determine Ki values via Lineweaver-Burk plots (e.g., Ki = 0.53 mM for AMP; 1.23 mM for glucose 1-phosphate) .

- Crystallographic Studies : Co-crystallize glycogen phosphorylase b with 2DG6P. Refine structures (e.g., 2.3 Å resolution) to analyze conformational changes at the allosteric site. Compare torsion angles (C-5–C-6 bond) and hydrogen-bonding networks with glucose 6-phosphate complexes .

Q. What methodological considerations are critical when quantifying 2DG6P in tracer studies to avoid data inaccuracies?

- Methodological Answer :

- Dephosphorylation Rate (k₄)**: Account for time-dependent dephosphorylation (k₄ = 0.0158–0.0385 min⁻¹) using compartmental modeling. Validate with time-course experiments (e.g., 12–24 h post-injection) and UPLC-MS/MS to separate 2DG6P from dephosphorylated products .

- Tissue Homogenization : Use rapid freezing (liquid N₂-chilled Freon) to prevent enzymatic degradation. Include phosphatase inhibitors (e.g., sodium fluoride) in extraction buffers .

Q. How do researchers resolve contradictions in 2DG6P accumulation data across different cancer cell models?

- Methodological Answer :

- Cell-Specific Factors : Measure hexokinase isoform expression (e.g., HK-II vs. HK-I) via Western blot. Correlate with 2DG6P half-life (e.g., ~50 min in some cancers) .

- Metabolic Profiling : Use ¹³C-glucose/2DG tracer studies with NMR or LC-MS to compare glycolytic flux and pentose phosphate pathway activity. Normalize data to cellular protein content (e.g., Bradford assay) .

Technical Optimization Questions

Q. What advanced techniques improve detection limits for 2DG6P in metabolic flux analysis?

- Methodological Answer :

- UPLC-MS/MS : Employ hydrophilic interaction chromatography (HILIC) with negative ion mode for high sensitivity. Use isotopically labeled 2DG6P (e.g., ¹³C or ²H) as an internal standard .

- Enzymatic Cycling Assays : Amplify signal via coupled reactions (e.g., glucose-6-phosphate dehydrogenase with NADP⁺/NADPH monitoring at 340 nm) .

Q. How can structural differences between 2DG6P and glucose 6-phosphate be exploited to study enzyme specificity?

- Methodological Answer :

- Molecular Docking : Simulate binding interactions with enzymes like phosphogluconate dehydrogenase. Compare free energy landscapes for 2DG6P vs. glucose 6-phosphate using software like AutoDock .

- Site-Directed Mutagenesis : Target residues critical for O-2 hydroxyl interactions (e.g., Val40' in glycogen phosphorylase b) to assess substrate discrimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.